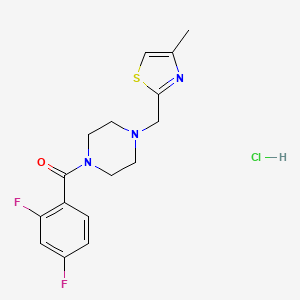![molecular formula C18H24N2O3 B2991329 N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide CAS No. 2411196-26-2](/img/structure/B2991329.png)
N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMP is a member of the enamide family and has been found to have promising properties in various fields of research.
Mecanismo De Acción
The mechanism of action of N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to disrupt bacterial cell membranes, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to disrupt bacterial cell membranes, leading to bacterial cell death. N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide in lab experiments is that it has been found to have promising therapeutic properties in various fields of research. It has also been found to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide involves the reaction of 2-methoxy-6-methylbenzylamine and 3-oxoazepane-2-carboxylic acid, followed by the addition of prop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has been found to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide has also been found to have antibacterial properties and has been studied for its potential use in developing new antibiotics.
Propiedades
IUPAC Name |
N-[(2-methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-17(21)20(15-9-5-6-11-19-18(15)22)12-14-13(2)8-7-10-16(14)23-3/h4,7-8,10,15H,1,5-6,9,11-12H2,2-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSQEOAQSFDGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)CN(C2CCCCNC2=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

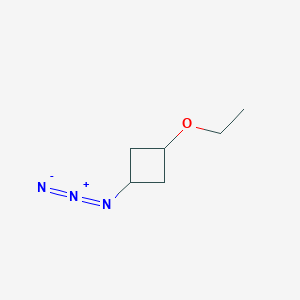
![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)
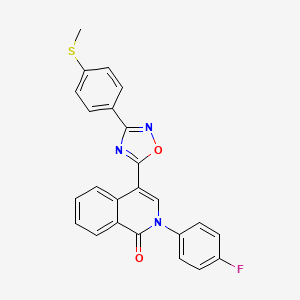
![ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2991255.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)
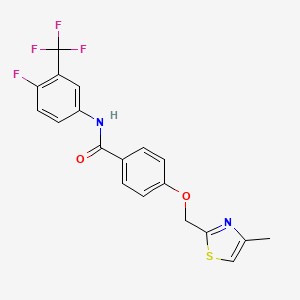
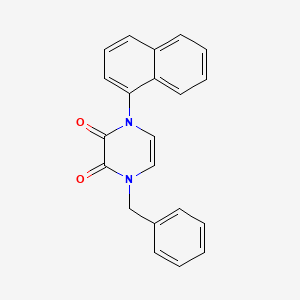
![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)

![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline](/img/structure/B2991268.png)
